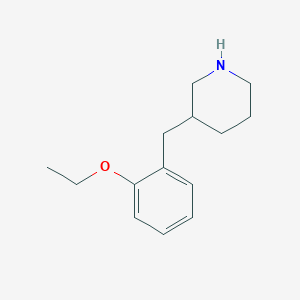

3-(2-Ethoxybenzyl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H21NO |

|---|---|

Molecular Weight |

219.32 g/mol |

IUPAC Name |

3-[(2-ethoxyphenyl)methyl]piperidine |

InChI |

InChI=1S/C14H21NO/c1-2-16-14-8-4-3-7-13(14)10-12-6-5-9-15-11-12/h3-4,7-8,12,15H,2,5-6,9-11H2,1H3 |

InChI Key |

TUUYOLMHXLMQKC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1CC2CCCNC2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Ethoxybenzyl Piperidine

Retrosynthetic Analysis of the 3-(2-Ethoxybenzyl)piperidine Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical disconnections.

For this compound, two primary disconnections are most logical. The first key disconnection is at the C3-Cα bond, separating the piperidine (B6355638) ring from the 2-ethoxybenzyl group. This leads to a piperidine-based synthon and a 2-ethoxybenzyl synthon.

A second strategic disconnection can be made within the piperidine ring itself, specifically at the C-N bonds. This approach simplifies the synthesis to acyclic precursors that can be cyclized to form the piperidine core.

Based on the identified disconnections, several precursor molecules can be proposed. Disconnecting the C3-Cα bond suggests precursors such as a 3-halopiperidine derivative and a (2-ethoxyphenyl)methanide equivalent (e.g., a Grignard or organolithium reagent), or a 3-piperidone and a Wittig-type reagent derived from 2-ethoxybenzyl bromide.

Alternatively, retrosynthetic cleavage of the piperidine ring points towards precursors like 1,5-diaminopentane derivatives or dicarbonyl compounds that can undergo cyclization. For instance, a 1,5-dihalopentane can react with an appropriate amine, or a glutaraldehyde (B144438) derivative can undergo reductive amination with a nitrogen source.

Table 1: Key Precursors for the Synthesis of this compound

| Precursor Type | Specific Example | Role in Synthesis |

| Piperidine-based | N-protected-3-bromopiperidine | Electrophile for coupling with the benzyl (B1604629) group |

| Benzyl-based | 2-Ethoxybenzylmagnesium bromide | Nucleophile for coupling with the piperidine electrophile |

| Acyclic Dicarbonyl | Glutaraldehyde | Forms the carbon backbone of the piperidine ring |

| Nitrogen Source | Ammonia or a primary amine | Provides the nitrogen atom for the piperidine ring |

Classical Synthetic Approaches to Piperidine Rings

The formation of the piperidine ring is a cornerstone of heterocyclic chemistry, with several well-established methods that can be applied to the synthesis of this compound.

Intramolecular cyclization is a powerful strategy for constructing the piperidine ring. nih.gov This can involve the formation of a C-N or a C-C bond within a single molecule. For instance, an acyclic precursor containing an amino group and a leaving group at appropriate positions can undergo intramolecular nucleophilic substitution to form the piperidine ring. beilstein-journals.org Another approach is the Dieckmann condensation of a suitably substituted pimelate (B1236862) ester, followed by hydrolysis and decarboxylation to yield a piperidone, which can then be further functionalized. dtic.mil

Reductive amination is a versatile method for forming C-N bonds and is widely used in the synthesis of piperidines. umh.es This reaction typically involves the reaction of a dicarbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. chim.it For the synthesis of a substituted piperidine, a double reductive amination of a 1,5-dicarbonyl compound with a primary amine is a direct approach. chim.it The use of various reducing agents, such as sodium cyanoborohydride or borane-pyridine complexes, allows for control over the reaction conditions. tandfonline.com This strategy is particularly useful for synthesizing polyhydroxypiperidines from sugar-derived dicarbonyls. chim.it

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like piperidines in a single step. bas.bgtaylorfrancis.com These reactions combine three or more starting materials in a one-pot synthesis. A common MCR for piperidine synthesis involves the condensation of an aldehyde, an amine, and a β-ketoester. beilstein-journals.org This approach allows for the rapid generation of highly functionalized piperidines. bas.bgacs.org The reaction conditions can often be mild, and various catalysts, including Lewis acids and organocatalysts, can be employed to promote the reaction. bas.bgresearchgate.net

Table 2: Comparison of Synthetic Approaches to Piperidine Rings

| Synthetic Approach | Key Features | Applicability to this compound |

| Cyclization Reactions | Formation of the ring from an acyclic precursor. | Requires a specifically functionalized linear chain. |

| Reductive Amination | Formation of two C-N bonds from a dicarbonyl and an amine. | A 1,5-dicarbonyl precursor with the benzyl side chain would be needed. |

| Multi-Component Reactions | One-pot synthesis from three or more simple starting materials. | Could potentially construct the substituted piperidine ring in a single step. |

Introduction of the 2-Ethoxybenzyl Moiety

The incorporation of the 2-ethoxybenzyl group onto the piperidine scaffold is a critical step in the synthesis of this compound. This can be achieved through various carbon-carbon bond-forming reactions or by forming the ether linkage at a later stage.

Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling, Alkylation)

The direct formation of the carbon-carbon bond between the piperidine ring and the 2-ethoxybenzyl group is a common and efficient strategy.

Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. nih.govorganic-chemistry.org This reaction typically involves the palladium-catalyzed coupling of a pyridine-based electrophile with an organoboron reagent. vapourtec.comresearchgate.netresearchgate.net For the synthesis of this compound, one possible route involves the coupling of a 3-halopyridine (e.g., 3-bromopyridine) with 2-ethoxybenzylboronic acid or its corresponding ester. The resulting 3-(2-ethoxybenzyl)pyridine can then be reduced to the target piperidine. Highly active palladium catalysts, often with specialized phosphine (B1218219) ligands, are employed to ensure high yields and functional group tolerance. organic-chemistry.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 3-Bromopyridine | 2-Ethoxy-phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | ~85 |

Note: The yields are illustrative and can vary based on specific reaction conditions.

Alkylation Reactions: Another approach is the alkylation of a pre-formed piperidine ring. This can be achieved by reacting a suitable piperidine precursor, such as a 3-lithiated or 3-zincated piperidine derivative, with a 2-ethoxybenzyl halide (e.g., 2-ethoxybenzyl bromide). The nitrogen of the piperidine ring must be protected with a suitable group (e.g., Boc, Cbz) to prevent N-alkylation and direct the reaction to the C-3 position.

Grignard and Organolithium Reactions: A classic method involves the addition of a Grignard reagent or an organolithium reagent to a pyridine (B92270) derivative. mnstate.educhemguide.co.ukleah4sci.com For instance, the reaction of 2-ethoxybenzylmagnesium bromide with pyridine-3-carboxaldehyde would yield a secondary alcohol. commonorganicchemistry.com Subsequent deoxygenation and reduction of the pyridine ring would lead to the final product. A patent describes a similar approach for the synthesis of 3-phenylpiperidine (B1330008) derivatives, which involves a Grignard reaction on N-protected 3-piperidone, followed by elimination and reduction. google.com

Etherification Strategies for Ethoxy Group Introduction

An alternative to introducing the entire 2-ethoxybenzyl moiety at once is to construct it on the piperidine scaffold. This typically involves the etherification of a 3-(2-hydroxybenzyl)piperidine precursor. The Williamson ether synthesis is a standard method for this transformation, where the hydroxyl group is deprotonated with a base (e.g., sodium hydride) and then reacted with an ethylating agent like ethyl iodide or diethyl sulfate. It is crucial to protect the piperidine nitrogen during this step to avoid N-alkylation.

Stereoselective Synthesis of this compound

Controlling the stereochemistry at the C-3 position of the piperidine ring is often a critical aspect, especially for pharmaceutical applications. Several strategies can be employed to achieve enantiomerically enriched or pure this compound.

Asymmetric Catalysis in Piperidine Ring Construction

Asymmetric catalysis offers an elegant way to construct the chiral piperidine ring from achiral precursors. snnu.edu.cn For example, a rhodium-catalyzed asymmetric reductive Heck reaction of a boronic acid with a pyridine-1(2H)-carboxylate can provide enantioenriched 3-substituted tetrahydropyridines, which can be further reduced to the corresponding piperidines. snnu.edu.cn

Table 2: Asymmetric Rh-Catalyzed Reductive Heck Reaction

| Entry | Boronic Acid | Chiral Ligand | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | 2-Ethoxy-phenylboronic acid | (R)-BINAP | [Rh(cod)Cl]₂ | ~80 | >95 |

Note: Data is representative of typical outcomes for similar substrates.

Chiral Auxiliary-Mediated Approaches

The use of a chiral auxiliary is a well-established method for controlling stereochemistry. wikipedia.orgresearchgate.net A chiral auxiliary can be temporarily attached to the piperidine precursor to direct the introduction of the 2-ethoxybenzyl group or to control the formation of the piperidine ring itself. nih.govnih.gov For example, a chiral auxiliary, such as one derived from (R)-(-)-2-phenylglycinol, can be used to direct the diastereoselective alkylation of a piperidine enolate. Subsequent removal of the auxiliary provides the enantiomerically enriched product. The SAMP/RAMP hydrazone methodology is another powerful tool for the asymmetric synthesis of substituted piperidines. researchgate.net

Diastereoselective Control in Functionalization Steps

When working with a racemic or an already enantiomerically enriched piperidine precursor, diastereoselective reactions can be used to control the relative stereochemistry of further functionalization. For instance, the diastereoselective reduction of a 3-(2-ethoxybenzyl)pyridinium salt can lead to specific diastereomers of the final product. rsc.orgresearchgate.net The choice of reducing agent and the steric environment of the substrate play a crucial role in determining the stereochemical outcome.

Novel and Sustainable Synthetic Methodologies

The synthesis of piperidine derivatives has traditionally involved multi-step processes that can be resource-intensive. Modern synthetic chemistry, however, offers a toolkit of sustainable and efficient alternatives. The most direct and atom-economical approach to synthesizing this compound is through the catalytic hydrogenation of its aromatic precursor, 3-(2-ethoxybenzyl)pyridine. This transformation serves as a focal point for applying novel and sustainable enhancements.

Green Chemistry Principles in Piperidine Synthesis (e.g., Solvent-Free, Aqueous Media)

Green chemistry is guided by twelve principles aimed at reducing the environmental impact of chemical processes. sciencepublishinggroup.comrsc.orgnih.gov Key principles include the use of catalysts over stoichiometric reagents, maximizing atom economy, and employing safer solvents and reaction conditions. acs.orgchemmethod.com

Catalytic hydrogenation of the pyridine ring is an inherently green reaction due to its high atom economy, incorporating all hydrogen atoms into the final product. The sustainability of this process can be further enhanced by the choice of catalyst and solvent. acs.org While catalysts like Platinum(IV) oxide (PtO₂) in acetic acid have been traditionally used for pyridine reduction, modern methods employ heterogeneous catalysts such as rhodium on carbon (Rh/C), palladium on carbon (Pd/C), or rhodium(III) oxide (Rh₂O₃) which can be used under milder conditions and are often recyclable. researchgate.netasianpubs.orgrsc.org

A significant advancement in green chemistry is the move towards benign solvents or solvent-free conditions. Electrocatalytic hydrogenation of pyridines, for example, can be performed in aqueous solutions at ambient temperature and pressure, drastically reducing energy consumption and eliminating the need for volatile organic solvents. nih.govacs.org Research has demonstrated the successful hydrogenation of various substituted pyridines using water as the solvent and source of hydrogen atoms. nih.gov Applying these principles, a greener synthesis of this compound would involve the hydrogenation of 3-(2-ethoxybenzyl)pyridine using a recyclable heterogeneous catalyst in a green solvent like water or ethanol, or potentially under solvent-free conditions. mdpi.commdpi.com

| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Substrate Scope | Citation |

| Rh₂O₃ | Trifluoroethanol (TFE) | 40 | 5 | Broad (unprotected pyridines) | rsc.org |

| PtO₂ | Acetic Acid | Ambient | 50 - 70 | Substituted pyridines | asianpubs.org |

| Rh/C | Water | 80 | 5 | Pyridines, Alkylbenzenes | |

| Rh/KB | Water/MTBE | Ambient | Ambient | Pyridines, Nicotinamides | nih.govacs.org |

| B(C₆F₅)₃ (metal-free) | Dichloromethane | 25 | Ambient | 3-Carbonyl Pyridines | mdpi.com |

Table 1. Examples of Catalytic Systems for Pyridine Hydrogenation. This table showcases various catalytic systems applicable to the reduction of the pyridine ring, a key step in synthesizing piperidine derivatives. The conditions highlight a trend towards milder, more sustainable processes.

Flow Chemistry Applications for Scalable Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. seqens.comnumberanalytics.com These benefits include enhanced safety due to smaller reaction volumes, superior heat and mass transfer, precise control over reaction parameters, and seamless scalability from laboratory to industrial production. kewaunee.instolichem.commt.com These features make flow chemistry an ideal platform for implementing and scaling up sustainable synthetic processes like catalytic hydrogenation. rsc.org

The catalytic hydrogenation of heterocycles, including pyridines, has been successfully translated to continuous flow systems. mdpi.comsci-hub.sefrontiersin.org In a typical setup, a solution of the substrate, such as 3-(2-ethoxybenzyl)pyridine, is pumped through a heated column packed with a solid-supported catalyst (a packed-bed reactor). rsc.org Hydrogen can be supplied from a gas cylinder or generated in-situ via water electrolysis, further enhancing safety and sustainability. frontiersin.org This setup allows for rapid optimization of reaction conditions (temperature, pressure, flow rate) and can be run for extended periods to produce large quantities of the desired product with high consistency and yield. numberanalytics.comkewaunee.in The modular nature of flow systems also allows for the integration of multiple reaction and purification steps into a single, automated sequence. rsc.org

| Parameter | Advantage in Flow Chemistry | Citation |

| Safety | Small reactor volumes minimize risk with hazardous reagents or exothermic reactions. | seqens.comstolichem.commt.com |

| Scalability | Production is scaled by running the system for longer, not by using larger reactors. | seqens.comkewaunee.in |

| Control | Precise control over temperature, pressure, and residence time leads to higher yields and purity. | numberanalytics.commt.com |

| Efficiency | Reduced reaction times and potential for automation and telescoping of steps increase throughput. | seqens.comkewaunee.in |

| Sustainability | Efficient energy use and reduced solvent volumes align with green chemistry principles. | kewaunee.insci-hub.se |

Table 2. Key Advantages of Flow Chemistry for Chemical Synthesis. This table summarizes the main benefits of utilizing continuous flow technology, highlighting its suitability for safe, scalable, and sustainable production of fine chemicals like this compound.

Biocatalytic Approaches to Piperidine Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations, offering unparalleled selectivity under mild, aqueous conditions. chemmethod.com This approach aligns perfectly with the principles of green chemistry and is increasingly used for the synthesis of complex pharmaceutical ingredients. acs.org

While the direct biocatalytic C-alkylation of a piperidine ring is still an emerging area, chemo-enzymatic cascades provide a powerful strategy for accessing chiral piperidines. acs.orgnih.gov One innovative approach involves the asymmetric dearomatization of activated pyridines. acs.orgnih.govthieme-connect.commdpi.com In these cascades, a chemical reduction of a pyridinium (B92312) salt can be followed by a one-pot, multi-enzyme process using, for example, an amine oxidase and an ene-imine reductase (Ene-IRED) to yield highly stereo-enriched 3-substituted piperidines. acs.orgnih.gov This method has been successfully applied to the synthesis of key intermediates for drugs like Niraparib and Preclamol. acs.orgnih.gov

Another significant area of biocatalysis is the use of imine reductases (IREDs) for the reductive amination of ketones and aldehydes. nih.govnih.govchemrxiv.orgchemrxiv.org While often used to synthesize N-substituted heterocycles, IREDs can be part of cascades that build the piperidine ring itself. nih.govchemrxiv.orgacs.org For instance, IREDs have been used in one-pot reactions starting from dicarbonyl compounds to generate various saturated N-heterocycles. nih.gov Recently, a modular approach combining biocatalytic C-H oxidation with radical cross-coupling has been developed to simplify the synthesis of complex piperidines, showcasing the power of integrating enzymes with modern chemical methods. chemistryviews.orgmedhealthreview.comnews-medical.net

| Enzyme Class | Reaction Type | Application in Piperidine Synthesis | Citation |

| Imine Reductase (IRED) | Asymmetric reduction of imines; Reductive amination | Synthesis of chiral amines and N-heterocycles; Can be used in cascades to form piperidine rings. | nih.govnih.govchemrxiv.org |

| Amine Oxidase (AO) | Oxidation of amines to imines | Used in cascades with IREDs for the deracemization or dearomatization of pyridines. | acs.orgnih.govthieme-connect.com |

| Ene-Imine Reductase (Ene-IRED) | Asymmetric reduction of C=C and C=N bonds | Key enzyme in chemo-enzymatic dearomatization of pyridines to form 3-substituted piperidines. | acs.orgnih.gov |

| Hydroxylase | C-H Oxidation | Introduction of hydroxyl groups onto piperidine rings to enable further functionalization. | chemistryviews.orgmedhealthreview.com |

Table 3. Selected Enzyme Classes for the Synthesis of Piperidine Derivatives. This table outlines key biocatalysts and their roles in modern, sustainable routes to piperidine-containing molecules.

Mechanistic Investigations of Reactions Involving 3 2 Ethoxybenzyl Piperidine

Elucidation of Reaction Pathways in Synthetic Transformations

The synthesis of 3-(2-ethoxybenzyl)piperidine can be approached through several established routes for preparing 3-substituted piperidines. A common and effective method involves the catalytic hydrogenation of the corresponding pyridine (B92270) precursor, 3-(2-ethoxybenzyl)pyridine. This transformation involves the reduction of the aromatic pyridine ring to a saturated piperidine (B6355638) ring.

Alternatively, a synthetic pathway could involve a Grignard reaction. This would entail the addition of a 2-ethoxybenzylmagnesium halide to pyridine-3-carboxaldehyde, forming an alcohol intermediate. Subsequent deoxygenation and reduction of the pyridine ring would yield the final product. researchgate.net Another viable route is the reaction of 3-picoline with 2-ethoxybenzaldehyde, followed by reduction steps.

The general reaction scheme for the hydrogenation pathway is as follows: 3-(2-Ethoxybenzyl)pyridine + 3H₂ --(Catalyst)--> this compound

In-depth Analysis of Transition States and Intermediates

Due to a lack of specific computational studies on this compound, the analysis of transition states and intermediates is based on analogous systems, such as the hydrogenation of pyridine. Density Functional Theory (DFT) studies on pyridine hydrogenation over metal catalysts, like γ-Mo₂N, indicate a stepwise mechanism. scholaris.ca

The reaction proceeds through a series of intermediates where the pyridine ring is sequentially hydrogenated. The pyridine molecule first adsorbs onto the catalyst surface. The hydrogenation then occurs in a stepwise fashion, forming dihydropyridine, tetrahydropyridine, and finally piperidine intermediates before desorption from the catalyst surface. Each hydrogenation step involves a transition state where a hydrogen atom is transferred from the catalyst surface to a carbon or nitrogen atom of the ring. The activation energy barriers for these steps are influenced by the stability of the adsorbed intermediates. For the C-N bond scission, a key step in hydrodenitrogenation, the transition state involves significant elongation of the C-N bond. scholaris.ca

The table below, based on DFT calculations for pyridine hydrogenation, illustrates the type of energetic data that would be relevant for understanding the reaction pathway of 3-(2-ethoxybenzyl)pyridine.

| Reaction Step (Analogous System: Pyridine Hydrogenation) | Intermediate | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|---|

| First Hydrogenation | Dihydropyridine | 22.6 | -29.8 |

| Second Hydrogenation | Tetrahydropyridine | 21.0 | -15.5 |

| Third Hydrogenation to form Piperidine | Piperidine | 25.4 | -31.2 |

This data is for the hydrogenation of pyridine on a γ-Mo₂N catalyst and serves as an illustrative example. scholaris.ca The actual values for 3-(2-ethoxybenzyl)pyridine would be influenced by the steric and electronic effects of the substituent.

Kinetic Studies of Key Synthetic Steps

For the hydrogenation of 3-(2-ethoxybenzyl)pyridine, the reaction rate would be dependent on several factors, including hydrogen pressure, temperature, catalyst type and loading, and the solvent used. The steric bulk of the 2-ethoxybenzyl group might influence the rate of adsorption onto the catalyst surface compared to unsubstituted pyridine.

In reactions involving the piperidine nitrogen, such as N-alkylation, kinetic studies on similar secondary amines show that the rate is influenced by the nucleophilicity of the nitrogen and the nature of the electrophile and solvent. google.com The substituent at the 3-position can sterically hinder the approach of an electrophile to the nitrogen atom, thus affecting the reaction rate.

Catalytic Activity and Mechanisms Involving the Piperidine Nitrogen

The nitrogen atom of the piperidine ring in this compound possesses a lone pair of electrons, making it both a Brønsted-Lowry base and a Lewis base. This allows it to participate in various catalytic processes.

Role of the Piperidine Nitrogen in Organocatalysis

Piperidine and its derivatives are widely used as organocatalysts, particularly in reactions that proceed through enamine or iminium ion intermediates. acs.org In a typical enamine catalytic cycle, the secondary amine of the piperidine reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine. This enamine can then react with an electrophile. Subsequent hydrolysis regenerates the catalyst and yields the product.

For example, in the Knoevenagel condensation, piperidine can catalyze the reaction between an aldehyde and an active methylene (B1212753) compound. The mechanism involves the formation of an iminium ion from the aldehyde and piperidine, which is then attacked by the enolate of the active methylene compound. acs.org The 3-(2-ethoxybenzyl) substituent in this compound would likely influence the catalyst's efficacy through steric hindrance around the nitrogen atom, potentially affecting the rate of enamine or iminium ion formation. If the piperidine were chiral, this substituent would play a crucial role in the stereochemical outcome of the reaction.

Coordination Chemistry of the Piperidine Nitrogen with Metal Centers

The lone pair on the piperidine nitrogen allows it to act as a ligand, coordinating to a variety of metal centers to form metal complexes. unh.edu In most cases, the piperidine ring coordinates in a monodentate fashion through the nitrogen atom. The geometry and stability of the resulting complex depend on the metal ion, the other ligands present, and the steric and electronic properties of the piperidine derivative. rsc.org

In the case of this compound, the nitrogen atom would be the primary coordination site. There is a possibility of the ether oxygen of the ethoxy group participating in coordination to form a chelate ring, which would result in a bidentate ligand. However, this is generally less favorable for simple ethers unless the metal center is highly Lewis acidic and the resulting chelate ring is of a stable size (typically 5 or 6 members). X-ray crystallographic studies of metal complexes with similar substituted piperidine ligands would be necessary to confirm the coordination mode.

The following table provides representative data for the coordination of piperidine ligands to metal centers, illustrating typical bond lengths.

| Metal Complex (Analogous System) | Metal-Nitrogen Bond Length (Å) | Coordination Geometry |

|---|---|---|

| [Cu(quinaldinate)₂(piperidine)] | ~2.03 | Distorted Square Pyramidal |

| [Ni(piperidinobenzyl semicarbazide)₂] | ~2.10 | Square Planar |

| [Co(piperidinobenzyl semicarbazide)₂] | ~2.05 | Tetrahedral |

Data is sourced from studies on analogous piperidine-containing complexes and is for illustrative purposes.

Electrophilic and Nucleophilic Reactivity of the Benzyl (B1604629) Moiety

The benzyl moiety of this compound contains an aromatic ring and a benzylic carbon, both of which are sites for chemical reactions.

The reactivity of the aromatic ring towards electrophilic substitution is influenced by the substituents attached to it: the ethoxy group (-OCH₂CH₃) and the piperidin-3-ylmethyl group (-CH₂-piperidine). vedantu.com The ethoxy group is an activating group due to the resonance donation of a lone pair from the oxygen atom, and it is an ortho, para-director. studymind.co.uklumenlearning.com The piperidinylmethyl group is generally considered to be an alkyl-type group, which is weakly activating and also an ortho, para-director. However, under acidic conditions, the piperidine nitrogen can be protonated, making the substituent strongly deactivating and a meta-director.

Considering the positions on the benzene (B151609) ring relative to the ethoxy group (at C2), the available positions for substitution are C1, C3, C4, C5, and C6. The piperidinylmethyl group is at C1. The combined directing effects of the strongly activating ortho, para-directing ethoxy group and the weakly activating ortho, para-directing piperidinylmethyl group would likely lead to electrophilic substitution primarily at the positions ortho and para to the ethoxy group (C4 and C6) due to steric hindrance at the other positions.

The benzylic carbon (the -CH₂- group connecting the piperidine and the phenyl ring) is susceptible to nucleophilic attack, especially if a leaving group is present. chemistrysteps.com Benzylic substrates can undergo both Sₙ1 and Sₙ2 reactions. The Sₙ1 pathway is favored due to the formation of a resonance-stabilized benzylic carbocation. libretexts.org The Sₙ2 pathway is also possible, particularly with primary benzylic systems. The electronic effect of the ortho-ethoxy group would likely influence the rate of these reactions. Its electron-donating nature could further stabilize a benzylic carbocation, potentially accelerating an Sₙ1 reaction. acs.org

The following table summarizes the expected directing effects of the substituents on the benzyl ring for electrophilic aromatic substitution.

| Substituent | Effect on Reactivity | Directing Effect |

|---|---|---|

| -OCH₂CH₃ (Ethoxy) | Activating | Ortho, Para |

| -CH₂-piperidine (Piperidinylmethyl) | Weakly Activating | Ortho, Para |

| -CH₂-piperidine-H⁺ (Protonated) | Strongly Deactivating | Meta |

These are generalized effects of substituent groups on electrophilic aromatic substitution. libretexts.org

Substituent Effects on Aromatic Ring Reactivity

Substituents that donate electrons to the aromatic ring increase its electron density, making it more nucleophilic and thus more reactive towards electrophiles. lumenlearning.com Such groups are known as activating groups. vanderbilt.edu Conversely, electron-withdrawing groups decrease the ring's electron density, rendering it less reactive, and are termed deactivating groups. vanderbilt.edu

In the case of this compound, both substituents are classified as activating groups.

The Ethoxy Group (-OCH₂CH₃): As an alkoxy group, the ethoxy substituent is a powerful activating group. libretexts.org It exerts a dual electronic effect: a weak electron-withdrawing inductive effect (-I) due to the higher electronegativity of the oxygen atom compared to carbon, and a strong electron-donating resonance effect (+R) due to the delocalization of lone pair electrons from the oxygen atom into the π-system of the benzene ring. stpeters.co.inlibretexts.org The resonance effect is dominant, leading to a substantial increase in the electron density of the aromatic ring, particularly at the ortho and para positions. libretexts.org This makes the ring significantly more susceptible to electrophilic aromatic substitution compared to unsubstituted benzene. For instance, anisole (B1667542) (methoxybenzene), a similar compound, undergoes nitration about 10,000 times faster than benzene, illustrating the potent activating nature of alkoxy groups. libretexts.org

The 3-(Piperidinylmethyl) Group: This substituent, attached to the benzene ring via a methylene (-CH₂) bridge, functions as an alkyl group. Alkyl groups are recognized as weak activating groups. vanderbilt.edu They donate electron density primarily through an inductive effect (+I) and hyperconjugation. This modest electron donation enhances the nucleophilicity of the aromatic ring, making it more reactive than benzene, albeit to a much lesser extent than the ethoxy group. lumenlearning.comyoutube.com

| Substituent (R in C₆H₅R) | Relative Rate of Nitration (Benzene = 1) | Classification |

|---|---|---|

| -OH (hydroxyl) | 1,000 | Strongly Activating |

| -CH₃ (methyl) | 25 | Activating |

| -H (hydrogen) | 1 | Reference (Benzene) |

| -Cl (chloro) | 0.033 | Weakly Deactivating |

| -CO₂Et (ethyl benzoate) | 0.0037 | Deactivating |

| -NO₂ (nitro) | 6 x 10⁻⁸ | Strongly Deactivating |

Regioselectivity in Electrophilic Aromatic Substitution

Regioselectivity in electrophilic aromatic substitution refers to the position at which the incoming electrophile attaches to the substituted benzene ring. vanderbilt.edu The directing influence of the existing substituents is determined by their ability to stabilize the carbocation intermediate (arenium ion) that forms during the reaction mechanism. libretexts.org

Both the ethoxy and the 3-(piperidinylmethyl) groups are classified as ortho, para-directors. stpeters.co.inlibretexts.org This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves.

Directing Effect of the Ethoxy Group: As a strongly activating group with electron-donating resonance capabilities, the ethoxy group effectively stabilizes the positive charge of the arenium ion when the attack occurs at the ortho and para positions. libretexts.org This stabilization lowers the activation energy for the formation of these intermediates, making the ortho and para pathways more favorable than the meta pathway. libretexts.org

Directing Effect of the 3-(Piperidinylmethyl) Group: This alkyl-type substituent is also an ortho, para-director. It stabilizes the arenium ion intermediate through inductive electron donation and hyperconjugation, which is most effective when the electrophile adds to the ortho and para positions. vanderbilt.edu

In this compound, the two substituents are located at the C1 (3-piperidinylmethyl) and C2 (ethoxy) positions. Their directing effects on the remaining four positions (C3, C4, C5, C6) are combined. This is a scenario where the directing influences are largely cooperative or reinforcing. msu.edu The regiochemical outcome is primarily dictated by the more powerful activating group, which is the ethoxy substituent. msu.edu

An analysis of the directing effects on each available position is as follows:

| Position | Relation to -CH₂-Pip (C1) | Relation to -OEt (C2) | Predicted Activation Level |

|---|---|---|---|

| C3 | meta | ortho | Strongly Activated |

| C4 | para | meta | Moderately Activated |

| C5 | meta | para | Strongly Activated |

| C6 | ortho | meta | Moderately Activated |

Based on this electronic analysis, the positions most favored for electrophilic attack are C3 and C5, as they are ortho and para to the strongly activating ethoxy group. Steric hindrance is another critical factor that can influence the final product ratio. msu.eduresearchgate.net The ethoxy group and the 3-(piperidinylmethyl) group are both sterically demanding.

Attack at C3: This position is ortho to the ethoxy group and may experience some steric hindrance.

Attack at C5: This position is para to the ethoxy group and is generally less sterically hindered.

Attack at C6: This position is ortho to the bulky 3-(piperidinylmethyl) group, making it sterically hindered.

Attack at C4: This position is less hindered but is only activated by the weaker alkyl group (para) and is meta to the powerful ethoxy director.

Therefore, electrophilic aromatic substitution on this compound is predicted to yield a mixture of products, with substitution at the C5 position (para to the ethoxy group) likely being the major product due to a combination of strong electronic activation and lower steric hindrance. The C3 isomer (ortho to the ethoxy group) is expected to be another significant product, while the C4 and C6 isomers would be formed in minor quantities.

| Position of Substitution | Predicted Product Yield | Primary Justification |

|---|---|---|

| 5-substituted isomer | Major | Strong electronic activation (para to -OEt), low steric hindrance. |

| 3-substituted isomer | Significant | Strong electronic activation (ortho to -OEt), moderate steric hindrance. |

| 4-substituted isomer | Minor | Weaker electronic activation (para to alkyl, meta to -OEt). |

| 6-substituted isomer | Minor | Weaker electronic activation (ortho to alkyl, meta to -OEt) and significant steric hindrance. |

Structure Activity Relationship Sar Studies and Molecular Interactions Non Clinical Focus

Conformational Analysis of 3-(2-Ethoxybenzyl)piperidine

The conformational flexibility of this compound is primarily determined by the puckering of the piperidine (B6355638) ring and the rotational freedom of the benzyl (B1604629) moiety.

Similar to cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. wikipedia.org However, the presence of the nitrogen heteroatom introduces the possibility of two distinct chair conformers, which can rapidly interconvert. The key distinction between these conformers lies in the orientation of the substituent at the 3-position, which can be either axial or equatorial.

For this compound, the 2-ethoxybenzyl group is sterically demanding. Consequently, the conformer in which this bulky group occupies the equatorial position is significantly more stable. This preference minimizes unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring. The axial conformation would result in significant steric hindrance, making it energetically unfavorable.

The nitrogen atom's lone pair and its attached hydrogen also have conformational preferences, with the equatorial orientation of the N-H bond generally being slightly more stable in non-polar environments. wikipedia.org However, the energy barrier for nitrogen inversion is considerably lower than for ring inversion, allowing for rapid equilibration between the two N-H orientations. wikipedia.org

| Conformational Feature | Preferred Orientation | Reason for Preference |

|---|---|---|

| Piperidine Ring Conformation | Chair | Minimization of torsional and angular strain. |

| 3-(2-Ethoxybenzyl) Substituent | Equatorial | Avoidance of sterically unfavorable 1,3-diaxial interactions. |

| N-H Bond | Equatorial (generally favored) | Lower steric hindrance compared to the axial position. |

Computational studies on ortho-substituted biaryls and related systems have shown that even moderately sized ortho-substituents can increase the rotational energy barrier by several kcal/mol. mdpi.comresearchgate.net In the case of this compound, the ethoxy group will sterically clash with the piperidine ring during rotation, leading to a higher energy transition state. This restricted rotation results in a more defined set of low-energy conformations for the molecule.

Investigation of Molecular Recognition Principles

The potential for this compound to engage in non-covalent interactions is a direct consequence of its structural and electronic features. These interactions are fundamental to the principles of molecular recognition.

The this compound molecule possesses both a hydrogen bond donor and potential hydrogen bond acceptors.

Hydrogen Bond Donor: The secondary amine group (N-H) in the piperidine ring is a classic hydrogen bond donor. chemguide.co.uk

Hydrogen Bond Acceptors: The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. Additionally, the oxygen atom of the ethoxy group, with its lone pairs, is also a potential hydrogen bond acceptor. chemguide.co.uk

This combination allows for the possibility of both intermolecular and intramolecular hydrogen bonding. Intermolecularly, the N-H group can form a hydrogen bond with a suitable acceptor on another molecule, while the nitrogen and oxygen atoms can accept hydrogen bonds from donor groups. Intramolecular hydrogen bonding between the piperidine N-H and the ethoxy oxygen is also a possibility, depending on the rotational conformation of the benzyl group. Such an intramolecular hydrogen bond could further stabilize a specific conformation of the molecule. nih.gov

The aromatic nature of the 2-ethoxybenzyl group introduces the potential for π-stacking interactions. The electron-rich π-system of the benzene (B151609) ring can interact favorably with other aromatic rings through face-to-face or edge-to-face stacking arrangements. acs.orgnih.gov These interactions are a combination of electrostatic and dispersion forces and can contribute significantly to molecular association.

The molecule also presents several regions that can participate in hydrophobic interactions. These include the ethyl group of the ethoxy moiety, the phenyl ring, and the methylene (B1212753) groups of the piperidine ring. In aqueous environments, these nonpolar regions would tend to associate with other hydrophobic groups to minimize their contact with water, a phenomenon known as the hydrophobic effect.

| Interaction Type | Participating Moiety | Description |

|---|---|---|

| Hydrogen Bond Donor | Piperidine N-H | Can donate a proton to a suitable acceptor. |

| Hydrogen Bond Acceptor | Piperidine N, Ethoxy O | Lone pairs can accept a proton from a suitable donor. |

| π-Stacking | Benzene Ring | Can interact with other aromatic systems via π-π interactions. |

| Hydrophobic Interactions | Ethyl group, Benzene ring, Piperidine backbone | Nonpolar regions that can associate in aqueous environments. |

Ligand Design Principles from a Chemical Perspective

Based on the conformational and interaction analysis of this compound, several principles for ligand design can be proposed from a purely chemical standpoint. These principles focus on systematically modifying the molecular scaffold to tune its physicochemical properties.

Modulating Conformational Rigidity: The rotational barrier of the benzyl group could be further controlled by altering the size of the ortho-substituent. Replacing the ethoxy group with a larger or smaller alkyl or alkoxy group would directly impact the steric hindrance to rotation, thereby making the molecule more rigid or more flexible.

Altering Hydrogen Bonding Capacity: The hydrogen bonding potential can be modified in several ways. N-alkylation of the piperidine ring would remove the hydrogen bond donor capability, while introducing additional hydrogen bond donor/acceptor groups on the benzyl ring could enhance or redirect these interactions.

Stereochemical Considerations: The chiral center at the 3-position of the piperidine ring means that this compound exists as a pair of enantiomers. The absolute stereochemistry can have a profound impact on the three-dimensional arrangement of the functional groups and, consequently, on the molecule's interactions. The synthesis of stereochemically pure enantiomers would allow for a more precise exploration of its interaction landscape.

These design principles, rooted in a fundamental understanding of the molecule's structure and potential interactions, provide a rational basis for the development of new chemical entities with tailored properties.

Stereochemical Influence on Molecular Recognition

The piperidine ring of this compound contains a chiral center at the 3-position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-3-(2-Ethoxybenzyl)piperidine and (S)-3-(2-Ethoxybenzyl)piperidine. This stereochemistry is a critical determinant of molecular recognition, as biological targets such as receptors and enzymes are themselves chiral.

The differential binding of enantiomers can be substantial. For instance, in related 3-substituted piperidine analogs, the stereochemistry dictates the spatial orientation of the benzyl group relative to the piperidine ring. This orientation is crucial for fitting into a specific binding pocket. One enantiomer may position the 2-ethoxybenzyl group in a manner that allows for optimal van der Waals and hydrophobic interactions with the target, while the other enantiomer may experience steric hindrance, leading to a significant decrease in binding affinity. The study of chiral piperidine scaffolds has highlighted that introducing chirality can enhance biological activities and selectivity. thieme-connect.com

The conformation of the piperidine ring, which typically adopts a chair conformation, is also influenced by the stereochemistry at the C3 position. The benzyl substituent can occupy either an equatorial or an axial position, with the equatorial position generally being more energetically favorable. The specific conformation adopted by each enantiomer can further influence how the molecule presents its key interacting groups, such as the ethoxy moiety and the aromatic ring, to the binding site.

Effects of Substituent Modifications on Intermolecular Forces

The this compound scaffold offers several points for modification to probe and optimize intermolecular interactions. These modifications can impact hydrogen bonding, hydrophobic interactions, and electrostatic forces.

The ethoxy group at the ortho position of the benzyl ring is a key feature. Its oxygen atom can act as a hydrogen bond acceptor. The length and nature of the alkoxy group at this position can significantly influence binding affinity. For example, altering the ethyl group to a methyl or a larger alkyl group would change the steric profile and could affect the optimal positioning of the oxygen for hydrogen bonding. Studies on related pyridomorphinans have shown that the nature of an alkoxy substituent can influence the affinity and functional activity of the ligands. nih.gov

Modifications to the aromatic ring of the benzyl group can also have a profound impact. The introduction of electron-withdrawing or electron-donating groups can alter the electrostatic potential of the ring, influencing cation-π or π-π stacking interactions with aromatic residues in a binding pocket. For example, in a series of N-benzylpiperidine analogs, substitutions on the aromatic ring were found to alter the binding affinity for various transporters.

The piperidine nitrogen is another critical site for interaction. As a basic center, it is often protonated at physiological pH, allowing for a strong ionic interaction with acidic residues like aspartate or glutamate (B1630785) in a binding site. The nature of the substituent on this nitrogen, if any, can modulate its basicity and steric bulk, thereby affecting this key electrostatic interaction.

| Modification Site | Type of Modification | Potential Effect on Intermolecular Forces |

| Piperidine Ring | Change in stereochemistry (R vs. S) | Alters spatial orientation of substituents, impacting steric fit and hydrophobic interactions. |

| Ethoxy Group | Variation of the alkyl chain (e.g., methoxy, propoxy) | Modifies steric bulk and can alter the positioning for hydrogen bonding. |

| Benzyl Ring | Addition of substituents (e.g., halogens, methyl groups) | Changes electrostatic potential, affecting π-π stacking and cation-π interactions. |

| Piperidine Nitrogen | N-alkylation or N-acylation | Modulates basicity and steric hindrance, influencing ionic interactions. |

Structure-Based Chemical Design Strategies

A thorough understanding of the SAR of this compound allows for the implementation of rational, structure-based design strategies to create new molecules with optimized properties.

Deconstruction and Reconstruction of the Scaffold for Interaction Optimization

The deconstruction of this compound would yield three primary fragments: the piperidine ring, the benzyl linker, and the 2-ethoxyphenyl headpiece. Each fragment can then be assessed for its role in binding. For instance, the piperidine ring often serves as a central scaffold for orienting the other groups. The 2-ethoxyphenyl group may be the key pharmacophoric element responsible for a specific interaction.

Once the roles of these fragments are understood, a reconstruction phase begins. This can involve reassembling the fragments in their original orientation or introducing modified fragments to enhance desired interactions. For example, if the ethoxy group is found to be a crucial hydrogen bond acceptor, analogs could be designed where this group is replaced by other hydrogen bond acceptors, such as a hydroxyl or a carbonyl group, to probe the nature of the interaction. This process of bioisosteric replacement can lead to compounds with improved properties. The integration of piperidine rings into molecular frameworks often leads to improved pharmacokinetic and pharmacodynamic properties. researchgate.net

Library Design Principles for Systematic SAR Exploration

To systematically explore the SAR of the this compound scaffold, focused combinatorial libraries can be designed. The principle behind this approach is to create a series of related compounds where specific points of diversity are introduced in a controlled manner.

For the this compound core, a library could be designed with diversity at three key positions:

R1 (Piperidine Nitrogen): A variety of alkyl and aryl groups could be introduced to explore the impact of steric bulk and basicity on activity.

R2 (Benzyl Ring): Different substitution patterns and types of substituents (e.g., halogens, alkyls, alkoxys) on the aromatic ring would allow for a systematic exploration of the electronic and steric requirements of the binding pocket.

R3 (Alkoxy Group): A series of alkoxy groups of varying chain lengths and branching could be synthesized to fine-tune the interactions of the ortho-substituent.

Computational and Theoretical Studies of 3 2 Ethoxybenzyl Piperidine

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model molecular motions and interactions, providing a deeper understanding of conformational flexibility and the influence of the environment.

3-(2-Ethoxybenzyl)piperidine possesses significant conformational flexibility due to the rotatable bonds in the ethoxybenzyl group and the puckering of the piperidine (B6355638) ring. MD simulations can be used to explore the vast conformational space of the molecule. By running a simulation for an extended period (nanoseconds to microseconds), a trajectory of the molecule's motion is generated.

Analysis of this trajectory allows for the construction of a free energy landscape, which maps the potential energy of the molecule as a function of specific geometric parameters (e.g., dihedral angles). The minima on this landscape correspond to the most stable conformations, and the barriers between them represent the energy required for conformational changes. This provides a detailed picture of the molecule's preferred shapes and the dynamics of their interconversion.

Table 2: Representative Conformational States of this compound from MD Simulations (Note: This data is a hypothetical representation of findings for illustrative purposes.)

| Conformer | Dihedral Angle (C2-C3-C7-C8) | Piperidine Ring Conformation | Relative Population |

| A | ~60° (gauche) | Chair (equatorial) | 65% |

| B | ~180° (anti) | Chair (equatorial) | 30% |

| C | ~65° (gauche) | Chair (axial) | 5% |

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are well-suited for studying these effects by explicitly including solvent molecules (e.g., water, ethanol) in the simulation box.

For this compound, simulations in different solvents would reveal how intermolecular interactions, such as hydrogen bonding between the piperidine nitrogen and solvent molecules, affect its conformational preferences. For instance, a polar solvent might stabilize a more extended conformation of the molecule compared to a nonpolar solvent. These simulations can also provide insights into the molecule's reactivity in different media by analyzing the solvent's influence on the accessibility of reactive sites and the stability of potential transition states.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, which belongs to the broader class of piperidine derivatives, molecular docking is instrumental in elucidating its potential interactions with various protein targets. These studies are fundamental in the early, non-clinical stages of chemical research to hypothesize mechanisms of action and to guide the design of new compounds.

In conceptual, non-clinical research, molecular docking simulations are employed to predict how this compound might bind to the active sites of model receptors. Piperidine derivatives have been studied in connection with a variety of receptors, including sigma receptors, histamine (B1213489) receptors, and various G-protein coupled receptors (GPCRs). nih.govunisi.it The binding mode describes the specific orientation and conformation of the ligand (in this case, this compound) within the receptor's binding pocket.

Key interactions typically observed for piperidine-containing ligands include:

Ionic Interactions: The protonated nitrogen atom within the piperidine ring is capable of forming a strong salt bridge with negatively charged amino acid residues, such as aspartic acid (Asp) or glutamic acid (Glu), in the receptor's active site. nih.govnih.gov

Hydrogen Bonding: The ethoxy group on the benzyl (B1604629) ring, as well as the nitrogen atom in the piperidine ring (when acting as a hydrogen bond acceptor), can form hydrogen bonds with polar amino acid residues like tyrosine (Tyr), serine (Ser), or asparagine (Asn). nih.govunica.it

Hydrophobic Interactions: The benzyl and piperidine rings provide hydrophobic surfaces that can interact favorably with nonpolar residues such as phenylalanine (Phe), leucine (B10760876) (Leu), and isoleucine (Ile) in the binding pocket. nih.gov

π-Cation Interactions: The positively charged piperidinium (B107235) nitrogen can engage in π-cation interactions with the aromatic rings of amino acids like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). nih.govnih.gov

π-π Stacking: The benzyl ring of the compound can participate in π-π stacking interactions with aromatic residues within the receptor, further stabilizing the ligand-receptor complex. nih.gov

For this compound, a hypothetical binding mode at a model receptor, such as the sigma-1 receptor, might involve the piperidine nitrogen forming an ionic bond with an acidic residue like Glu172, while the ethoxybenzyl group orients into a hydrophobic pocket, potentially forming hydrogen bonds or π-stacking interactions. nih.gov

Table 1: Predicted Interaction Types for this compound with Conceptual Receptor Residues

| Functional Group of Ligand | Potential Interaction Type | Example Receptor Residue |

| Piperidine Nitrogen (protonated) | Ionic Interaction / Salt Bridge | Aspartic Acid (Asp), Glutamic Acid (Glu) |

| Piperidine Nitrogen (protonated) | π-Cation Interaction | Phenylalanine (Phe), Tyrosine (Tyr) |

| Ethoxy Oxygen | Hydrogen Bond Acceptor | Tyrosine (Tyr), Serine (Ser) |

| Benzyl Ring | π-π Stacking | Phenylalanine (Phe), Tryptophan (Trp) |

| Benzyl & Piperidine Rings | Hydrophobic Interactions | Leucine (Leu), Valine (Val) |

Following the prediction of a binding pose, an energetic analysis is performed to quantify the strength of the interaction. This is often expressed as a binding energy or a docking score, with lower (more negative) values typically indicating a more stable and potentially higher-affinity interaction. These scores are calculated by force fields that approximate the total energy of the system, considering factors like electrostatic interactions, van der Waals forces, and the energy penalty associated with conformational changes upon binding.

Molecular dynamics (MD) simulations can further refine this analysis by evaluating the stability of the predicted binding pose over time, providing a more dynamic and physiologically relevant picture. nih.govunica.it The ligand-receptor interaction energies obtained from these simulations can help to discriminate between high- and low-affinity ligands for a particular receptor. unica.it For instance, the difference in interaction energy between a top-scoring ligand and a lower-scoring one, sometimes referred to as the receptor specificity discrimination energy (RSDE), can provide insights into the molecular basis for selectivity. unica.it

Table 2: Conceptual Energetic Contribution of Interaction Types

| Interaction Type | Estimated Energy Contribution (kcal/mol) | Relevance to Stability |

| Ionic Interaction / Salt Bridge | -5 to -10 | Strong, highly directional, major contributor |

| Hydrogen Bond | -2 to -8 | Moderate, directional, contributes to specificity |

| π-Cation Interaction | -1 to -5 | Moderate, important for anchoring |

| π-π Stacking | -0.5 to -2 | Weak to moderate, contributes to orientation |

| Hydrophobic Interaction | Variable (depends on surface area) | Major contributor to overall binding affinity |

| Van der Waals Forces | -0.5 to -1 | Weak, non-specific, numerous contacts sum up |

QSAR (Quantitative Structure-Activity Relationship) Modeling (Non-Clinical Focus)

QSAR modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable in a non-clinical research setting for predicting the activity of untested or hypothetical compounds.

The development of a QSAR model begins with a dataset of molecules with known activities for a specific research target. For a compound like this compound, this would involve a series of structurally similar piperidine derivatives. The process involves several key steps:

Data Collection and Preparation: A set of compounds with experimentally determined activities (e.g., binding affinity Ki, or inhibitory concentration IC50) is compiled. frontiersin.org

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated to represent its structural, physicochemical, and electronic properties. These can include steric parameters (e.g., molecular weight, van der Waals volume), electronic parameters (e.g., partial charges, dipole moment), and hydrophobic parameters (e.g., logP). nih.govmdpi.com

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors (independent variables) with the biological activity (dependent variable).

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. frontiersin.orgmdpi.com Statistical parameters such as the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and the predicted correlation coefficient for an external test set (R²pred) are used to assess the model's quality. frontiersin.org

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. frontiersin.orgmdpi.com These methods generate contour maps that visualize regions where changes in steric, electrostatic, hydrophobic, or hydrogen-bonding properties are predicted to increase or decrease activity, providing intuitive guidance for molecular design. researchgate.net

Table 3: Common Descriptors Used in QSAR Modeling

| Descriptor Class | Example Descriptors | Information Encoded |

| Constitutional (1D) | Molecular Weight, Atom Count | Basic molecular composition and size |

| Topological (2D) | Connectivity Indices | How atoms are connected, molecular branching |

| Geometrical (3D) | Molecular Surface Area, Volume | 3D shape and size of the molecule |

| Physicochemical | LogP, Molar Refractivity | Hydrophobicity, polarizability |

| Electronic | Dipole Moment, Partial Atomic Charges | Distribution of electrons in the molecule |

| 3D-QSAR Fields | Steric, Electrostatic, Hydrophobic Fields | Spatial distribution of properties around the molecule |

Once a statistically robust and validated QSAR model is established, its primary application is to predict the activity of novel compounds that have not yet been synthesized. mdpi.com Researchers can design new derivatives of a lead compound, such as this compound, by making systematic modifications to its structure. For example, they could change the substitution pattern on the benzyl ring, alter the length of the ethoxy chain, or add substituents to the piperidine ring.

These newly designed virtual compounds are then fed into the QSAR model, which calculates a predicted activity value for each. This in silico screening process allows for the rapid evaluation of a large number of potential structures, helping to prioritize the most promising candidates for synthesis and experimental testing. researchgate.net This predictive capability significantly accelerates the research cycle by focusing resources on compounds with the highest probability of possessing the desired activity profile. mdpi.com

Analytical Methodologies for the Research and Characterization of 3 2 Ethoxybenzyl Piperidine

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular architecture of 3-(2-ethoxybenzyl)piperidine. Each method offers unique insights into the connectivity of atoms, the nature of functional groups, and the spatial arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound in solution. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of protons and carbons, multi-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and establishing the connectivity of the molecular framework. acs.orgnih.gov

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY spectra would show correlations between adjacent protons on the piperidine (B6355638) ring and within the ethoxy and benzyl (B1604629) groups, confirming their spin systems. researchgate.netrsc.org

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the ¹³C signals based on the more readily interpretable ¹H spectrum. acs.orgnih.govresearchgate.net For instance, the proton signal of the methylene (B1212753) bridge (-CH₂-) between the benzyl and piperidine rings would show a direct correlation to its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments detect longer-range couplings between protons and carbons (typically over two to three bonds). This is critical for piecing together the different fragments of the molecule. acs.orgnih.govresearchgate.net For this compound, HMBC would show correlations between the benzylic protons and the carbons of the piperidine ring, as well as with carbons of the aromatic ring, thereby confirming the substitution pattern.

Table 1: Representative NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Piperidine-H2 | ~2.9-3.1 | ~50-52 | C4, C6 |

| Piperidine-H3 | ~1.8-2.0 | ~35-37 | C2, C4, C5, Benzyl-CH₂ |

| Piperidine-H4 | ~1.6-1.8 | ~25-27 | C2, C3, C5, C6 |

| Piperidine-H5 | ~1.4-1.6 | ~23-25 | C3, C4, C6 |

| Piperidine-H6 | ~2.5-2.7 | ~45-47 | C2, C4, C5 |

| Benzyl-CH₂ | ~2.6-2.8 | ~38-40 | Piperidine-C3, Aromatic-C1', Aromatic-C2' |

| Ethoxy-CH₂ | ~4.0-4.2 | ~63-65 | Aromatic-C2', Ethoxy-CH₃ |

| Ethoxy-CH₃ | ~1.3-1.5 | ~14-16 | Ethoxy-CH₂ |

| Aromatic-H3' | ~6.8-7.0 | ~110-112 | C1', C2', C4', C5' |

| Aromatic-H4' | ~7.1-7.3 | ~128-130 | C2', C3', C5', C6' |

| Aromatic-H5' | ~6.8-7.0 | ~120-122 | C1', C3', C4', C6' |

| Aromatic-H6' | ~7.0-7.2 | ~126-128 | C2', C4', C5' |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to ionize the molecule. By measuring the mass-to-charge ratio (m/z) with high accuracy, the elemental composition can be confidently established. For this compound (C₁₄H₂₁NO), the expected exact mass can be calculated and compared to the experimentally observed value, providing strong evidence for its identity.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₂₁NO |

| Calculated Exact Mass ([M+H]⁺) | 220.1696 |

| Observed Exact Mass ([M+H]⁺) | 220.1698 |

| Mass Error | < 5 ppm |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. edinst.comlibretexts.org These vibrations are characteristic of specific functional groups present in the structure.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would be observed. These include C-H stretching vibrations from the aliphatic piperidine ring and the aromatic benzyl group, C-O stretching from the ethoxy group, and C=C stretching from the aromatic ring. The N-H stretching vibration of the secondary amine in the piperidine ring would also be a key diagnostic peak. triprinceton.org

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. libretexts.org The aromatic ring vibrations are often strong in Raman spectra. umsl.edu

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (secondary amine) | Stretch | 3300 - 3500 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C-H (aliphatic) | Stretch | 2850 - 3000 |

| C=C (aromatic) | Stretch | 1450 - 1600 |

| C-O (ether) | Stretch | 1000 - 1300 |

| C-N | Stretch | 1000 - 1250 |

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, which has a chiral center at the 3-position of the piperidine ring, X-ray crystallography of a suitable single crystal could unambiguously determine its R or S configuration. This method also reveals the conformation of the piperidine ring (e.g., chair, boat) and the packing of the molecules in the crystal lattice. nih.gov

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. nih.gov For the analysis of this compound, a reversed-phase HPLC method is typically employed, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile and water with a modifier like trifluoroacetic acid). nih.gov

By monitoring the elution of the compound using a UV detector (typically at a wavelength where the aromatic ring absorbs), the purity of a sample can be assessed. The area of the peak corresponding to this compound is proportional to its concentration, allowing for quantitative analysis. The retention time is a characteristic property of the compound under specific chromatographic conditions.

Table 4: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) |

| Gradient | Isocratic or Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 272 nm |

| Retention Time | Dependent on exact conditions |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound synthesis, GC-MS is crucial for establishing a volatile impurity profile, which is essential for quality control and process optimization. The methodology involves injecting the sample into a gas chromatograph, where compounds are separated based on their boiling points and interactions with a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. shimadzu.com

Potential volatile impurities in the production of this compound typically include residual solvents, unreacted starting materials, and low-boiling point byproducts. Headspace GC-MS is a particularly effective variation for this analysis, as it allows for the detection of volatile compounds without injecting the non-volatile main substance, which could contaminate the system. chromatographyonline.com Common impurities may include piperidine, 2-ethoxybenzaldehyde, and solvents used during the synthesis and purification steps, such as toluene or ethanol.

The identification of these impurities is achieved by comparing their retention times and mass spectra with those of known reference standards or by interpreting the fragmentation patterns and searching against spectral libraries. shimadzu.comgoogle.com

Table 1: Representative GC-MS Data for Volatile Impurity Analysis of this compound

| Compound Name | Potential Source | Retention Time (min) | Key Mass Fragments (m/z) |

| Piperidine | Starting Material | 3.45 | 85, 84, 56, 44 |

| Ethanol | Solvent | 2.10 | 45, 31, 29 |

| Toluene | Solvent | 5.20 | 92, 91, 65 |

| 2-Ethoxybenzaldehyde | Starting Material | 9.85 | 150, 121, 91, 77 |

Chiral Chromatography for Enantiomeric Excess Determination

This compound contains a chiral center at the C3 position of the piperidine ring, meaning it exists as a pair of non-superimposable mirror images called enantiomers (R- and S-enantiomers). As enantiomers often exhibit different pharmacological activities, it is critical to separate and quantify them to determine the enantiomeric excess (e.e.) of a sample. nih.govnih.gov Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP), is the gold standard for this purpose. unife.it

The direct separation of enantiomers is achieved through their differential interactions with the CSP. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for resolving a broad range of chiral compounds, including those with piperidine scaffolds. The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol or ethanol), is optimized to achieve the best resolution between the enantiomeric peaks. Detection is commonly performed using a UV detector or a mass spectrometer. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the resulting chromatogram. unife.it

Table 2: Example Chiral HPLC Separation Data for this compound

| Enantiomer | Retention Time (min) | Peak Area |

| (R)-3-(2-Ethoxybenzyl)piperidine | 12.5 | 98,500 |

| (S)-3-(2-Ethoxybenzyl)piperidine | 14.8 | 1,500 |

| Calculation | Enantiomeric Excess (e.e.) | 97.0% |

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Advanced Hyphenated Techniques

Advanced hyphenated techniques combine multiple analytical methods to provide more comprehensive information than either technique could alone. For the detailed characterization of this compound and its related substances, techniques like LC-MS/MS and GC-IR are invaluable.

LC-MS/MS for Metabolite Identification (in chemical reactions, not biological systems)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for identifying and structurally elucidating non-volatile byproducts, intermediates, and degradation products formed during the synthesis of this compound. The technique first separates the components of a complex mixture using liquid chromatography. The separated components are then sequentially analyzed by two mass spectrometers (MS/MS). The first MS selects a specific precursor ion (e.g., a potential byproduct), which is then fragmented. The second MS analyzes the resulting product ions, providing detailed structural information. researchgate.netacs.org

This method is highly effective for characterizing products from side reactions, such as oxidation, N-dealkylation, or incomplete reactions. For piperidine-containing compounds, LC-MS/MS can help identify the formation of iminium ion intermediates or products resulting from ring-opening or further substitution. nih.govrsc.org By analyzing the fragmentation patterns, researchers can pinpoint the exact site of molecular modification, which is crucial for understanding reaction mechanisms and controlling impurity formation.

Table 3: Hypothetical LC-MS/MS Fragmentation Data for Reaction Byproducts of this compound

| Proposed Byproduct | Precursor Ion [M+H]⁺ (m/z) | Characteristic Product Ions (m/z) | Inferred Modification |

| Hydroxylated this compound | 250.18 | 232.17, 137.08, 100.12 | Addition of -OH group to piperidine ring |

| De-ethylated this compound | 206.15 | 121.07, 84.08 | Loss of ethyl group from ethoxy moiety |

| N-Oxide of this compound | 250.18 | 234.18, 135.07, 84.08 | Oxidation of piperidine nitrogen |

GC-IR for Speciation and Mixture Analysis

Gas Chromatography-Infrared Spectroscopy (GC-IR) is a hyphenated technique that couples the separation capabilities of GC with the structural identification power of infrared spectroscopy. As compounds elute from the GC column, they pass through a light pipe in an IR spectrometer, where a vapor-phase IR spectrum is continuously recorded. This provides unambiguous identification of functional groups and is particularly powerful for distinguishing between structural isomers that often yield identical or very similar mass spectra in GC-MS. ojp.govresearchgate.net

In the analysis of this compound, GC-IR can be used to definitively confirm the substitution pattern on the benzyl ring. For example, positional isomers such as 3-(3-ethoxybenzyl)piperidine or 3-(4-ethoxybenzyl)piperidine would be well-separated by GC and would produce distinct vapor-phase IR spectra, especially in the C-H out-of-plane bending region (900-650 cm⁻¹), which is highly characteristic of the aromatic substitution pattern. researchgate.net This makes GC-IR an excellent complementary technique to GC-MS for the unequivocal structural confirmation of the target compound and the speciation of isomeric impurities. researchgate.net

Table 4: Comparative GC-IR Data for Positional Isomers of Ethoxybenzylpiperidine

| Compound Name | Hypothetical Retention Time (min) | Key IR Absorption Bands (cm⁻¹) | Interpretation |

| This compound | 15.2 | ~750 | Ortho-disubstituted benzene (B151609) (strong C-H out-of-plane bend) |

| 3-(3-Ethoxybenzyl)piperidine | 15.5 | ~800, ~700 | Meta-disubstituted benzene (C-H out-of-plane bends) |

| 3-(4-Ethoxybenzyl)piperidine | 15.6 | ~830 | Para-disubstituted benzene (strong C-H out-of-plane bend) |

Derivatization and Chemical Modification Studies of 3 2 Ethoxybenzyl Piperidine

Functionalization of the Piperidine (B6355638) Nitrogen

The nitrogen atom within the piperidine ring is a nucleophilic secondary amine, making it a primary site for a variety of functionalization reactions.

The secondary amine of 3-(2-ethoxybenzyl)piperidine can readily undergo N-alkylation with various alkyl halides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate or triethylamine, and the reactions are often performed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. researchgate.net The choice of alkylating agent can introduce a wide range of substituents, from simple alkyl chains to more complex functionalized groups.

N-acylation can be achieved by reacting the parent piperidine with acyl chlorides or acid anhydrides. These reactions are also typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to act as a scavenger for the generated acid. This leads to the formation of stable N-acylpiperidine derivatives.

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Reagent | Reaction Type | Resulting Functional Group | Potential Product Name |

|---|---|---|---|

| Methyl Iodide (CH₃I) | N-Alkylation | N-Methyl | 3-(2-Ethoxybenzyl)-1-methylpiperidine |

| Ethyl Bromide (CH₃CH₂Br) | N-Alkylation | N-Ethyl | 3-(2-Ethoxybenzyl)-1-ethylpiperidine |

| Benzyl (B1604629) Chloride (C₆H₅CH₂Cl) | N-Alkylation | N-Benzyl | 1-Benzyl-3-(2-ethoxybenzyl)piperidine |

| Acetyl Chloride (CH₃COCl) | N-Acylation | N-Acetyl | 1-Acetyl-3-(2-ethoxybenzyl)piperidine |

| Benzoyl Chloride (C₆H₅COCl) | N-Acylation | N-Benzoyl | 1-Benzoyl-3-(2-ethoxybenzyl)piperidine |

The nucleophilic piperidine nitrogen can react with carboxylic acids in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form amide linkages. This method is particularly useful for coupling more complex carboxylic acids.

Furthermore, the synthesis of N-acyl sulfonamides is a common strategy in medicinal chemistry. nih.gov These compounds can be prepared by reacting the piperidine with sulfonyl chlorides, such as benzenesulfonyl chloride or toluenesulfonyl chloride, in the presence of a base. researchgate.netsemanticscholar.org The resulting sulfonamides are generally stable compounds.

Table 2: Formation of Amides and Sulfonamides